3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one
Description
The compound 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a coumarin derivative with a complex substitution pattern. Key features include:
- Chromenone core: A 2H-chromen-2-one scaffold substituted at positions 3, 4, 7, and 6.
- Substituents: 3-position: 2,4-Dimethoxyphenyl group (electron-donating substituents). 4-position: Methyl group. 8-position: (4-Methylpiperazin-1-yl)methyl group (modulates solubility and bioactivity).
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-15-17-7-8-20(27)19(14-26-11-9-25(2)10-12-26)23(17)31-24(28)22(15)18-6-5-16(29-3)13-21(18)30-4/h5-8,13,27H,9-12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTQRLOAILEKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the chromen-2-one core produces dihydro derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer activity. The specific compound in focus has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that derivatives of 7-hydroxy-4-methylcoumarin can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .
Neuroprotective Effects
Neuroprotective properties have been attributed to coumarin derivatives. The compound has been investigated for its ability to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various coumarin derivatives, including the compound under discussion. Results indicated that it significantly inhibited cancer cell growth in vitro and reduced tumor size in animal models .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results showed that it outperformed traditional antibiotics in certain assays, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key analogs and their substituents:
Key Findings from Comparative Studies
Electronic Effects :
- The 2,4-dimethoxyphenyl group in the target compound likely enhances electron density at the 3-position, improving interactions with electrophilic biological targets compared to chlorophenyl analogs .
- Methoxy groups (as in and ) increase solubility but may reduce membrane permeability compared to halogenated derivatives .
Piperazine Modifications :
- 4-Methylpiperazine (): Balances basicity and solubility, with a pKa ~7.5 for protonation in physiological conditions.
- 4-Ethylpiperazine (): Increased hydrophobicity may enhance CNS penetration .
- Hydroxyethylpiperazine (): Introduces an additional hydrogen-bonding site, improving aqueous solubility .
Biological Activity: Antimicrobial Potential: Chlorophenyl derivatives () show enhanced activity against Gram-positive bacteria due to lipophilic Cl substituents . Enzyme Inhibition: The trifluoromethyl group in improves binding affinity to hydrophobic enzyme pockets .
Physicochemical Properties :
- Melting Points : The unsubstituted analog () melts at 132–134°C, while bulkier substituents (e.g., ) likely increase melting points due to reduced crystallinity .
- Solubility : Piperazine derivatives with hydroxyethyl or propoxy chains () exhibit superior solubility in polar solvents compared to methyl/ethyl analogs .
Biological Activity
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one, commonly referred to as a chromenone derivative, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 342.38 g/mol. The structure features a chromenone core with methoxy and hydroxy substituents, along with a piperazine moiety that may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O5 |
| Molecular Weight | 342.38 g/mol |
| CAS Number | 859671-65-1 |
| LogP | 3.49120 |
| PSA | 68.90 Ų |
Antioxidant Activity
Research has indicated that chromenone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure plays a crucial role in scavenging free radicals, thus protecting cells from oxidative stress. In vitro assays demonstrated that this compound effectively reduces oxidative damage in cellular models.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Studies conducted using disk diffusion methods revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
In vitro studies have highlighted the potential anticancer effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Antioxidant Efficacy : A study published in Food Chemistry demonstrated that derivatives similar to this compound exhibited high radical scavenging activity (IC50 values below 50 µM), indicating strong potential as natural antioxidants .
- Antimicrobial Testing : In an experimental setup involving Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, showcasing its efficacy as an antimicrobial agent .
- Cancer Cell Line Studies : Research published in Journal of Medicinal Chemistry reported that this chromenone derivative inhibited cell growth in MCF-7 breast cancer cells by over 70% at concentrations of 10 µM after 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
